N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
Overview
Description
CVT-2738 is an active metabolite of the antianginal agent ranolazine. It is formed from ranolazine by the cytochrome P450 isoform CYP3A. CVT-2738 has shown significant potential in inhibiting increases in T-wave height and the RR interval in a mouse model of myocardial ischemia induced by isoprenaline .
Preparation Methods
Synthetic Routes and Reaction Conditions: CVT-2738 is synthesized from ranolazine through the action of cytochrome P450 isoform CYP3A. The process involves N-dealkylation of the piperidine ring, O-demethylation, methoxyphenoxy moiety O-dearylation, and conjugation with glucuronide . The synthesis of ranolazine metabolites, including CVT-2738, has been documented in various studies .
Industrial Production Methods: The industrial production of CVT-2738 involves the use of large-scale chemical synthesis techniques. The process typically includes the use of high-performance liquid chromatography (HPLC) to determine the concentrations of ranolazine and its metabolites . The production process is optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: CVT-2738 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its formation and activity.
Common Reagents and Conditions: The common reagents used in the synthesis of CVT-2738 include cytochrome P450 isoform CYP3A, which facilitates the N-dealkylation and O-demethylation reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity .
Major Products Formed: The major products formed from the reactions involving CVT-2738 include other metabolites of ranolazine, such as CVT-2512, CVT-2513, CVT-2514, and CVT-4786 . These metabolites have varying degrees of activity and potency in inhibiting myocardial ischemia.
Scientific Research Applications
CVT-2738 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the metabolism of ranolazine. In biology, it is used to investigate the effects of ranolazine and its metabolites on myocardial ischemia. In medicine, CVT-2738 is studied for its potential therapeutic effects in treating myocardial ischemia and other cardiovascular conditions .
Mechanism of Action
The mechanism of action of CVT-2738 involves the inhibition of sodium entry into myocardial cells through lNa channels. This effect helps to maintain sodium and calcium homeostasis, preventing ischemia-induced diastolic dysfunction . By reducing calcium overload, CVT-2738 decreases left ventricular diastolic tension and oxygen consumption, thereby exerting its anti-myocardial ischemia effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CVT-2738 include other metabolites of ranolazine, such as CVT-2512, CVT-2513, CVT-2514, and CVT-4786 . These compounds share similar metabolic pathways and mechanisms of action.
Uniqueness: CVT-2738 is unique in its potency and effectiveness in inhibiting myocardial ischemia compared to other ranolazine metabolites. It has shown the best potency among the metabolites tested in various studies, although it is still less potent than ranolazine itself .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKRFQIWDJSYOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967408 | |
Record name | N-(2,6-Dimethylphenyl)-1-piperazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5294-61-1 | |
Record name | 4-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5294-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CVT-2738 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005294611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)-1-piperazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CVT-2738 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYS3I6283H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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